molecular formula C8H4Cl2N2 B3113853 5,7-Dichloroquinoxaline CAS No. 19853-62-4

5,7-Dichloroquinoxaline

Cat. No.: B3113853
CAS No.: 19853-62-4
M. Wt: 199.03 g/mol
InChI Key: LOQKZEVMFJEELH-UHFFFAOYSA-N
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Description

5,7-Dichloroquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family Quinoxalines are characterized by a fused benzene and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. One common method is:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors for the condensation and chlorination steps.
  • Employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents under reflux conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines.

Scientific Research Applications

5,7-Dichloroquinoxaline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroquinoxaline
  • 6,7-Dichloroquinoxaline
  • 5,6-Dichloroquinoxaline

Comparison

5,7-Dichloroquinoxaline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloroquinoxalines, it may exhibit different pharmacological properties and chemical reactivity, making it suitable for specific applications .

Properties

IUPAC Name

5,7-dichloroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQKZEVMFJEELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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